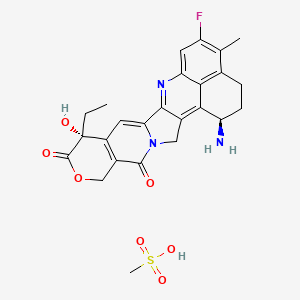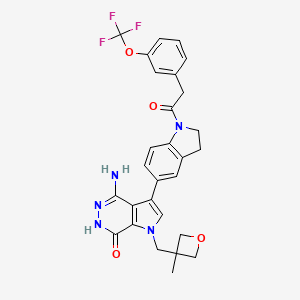
GLP-1R agonist 21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucagon-like peptide-1 receptor agonist 21 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose homeostasis and has significant therapeutic potential, particularly in the treatment of type 2 diabetes and obesity . Glucagon-like peptide-1 receptor agonists, including glucagon-like peptide-1 receptor agonist 21, have been shown to stimulate insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby reducing blood glucose levels and promoting weight loss .
Preparation Methods
The synthesis of glucagon-like peptide-1 receptor agonist 21 involves several steps, including peptide synthesis and chemical modifications. One common method is the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthesis protocol simplifies the scale-up manufacturing of the compound. Additionally, modifications at the N-terminal region of the peptide can be achieved through saturation mutagenesis and chemical design, leading to the discovery of highly active analogues .
Chemical Reactions Analysis
Glucagon-like peptide-1 receptor agonist 21 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, acetonitrile, and other organic solvents . The major products formed from these reactions are typically peptide analogues with enhanced receptor binding and downstream signaling properties . For example, replacing the native glutamate residue with cysteic acid at the N-terminus can result in a highly active analogue with similar receptor binding properties to the wild-type peptide .
Scientific Research Applications
Glucagon-like peptide-1 receptor agonist 21 has a wide range of scientific research applications. In the field of medicine, it is primarily used for the treatment of type 2 diabetes and obesity due to its ability to lower blood glucose levels and promote weight loss . Additionally, it has shown potential in the treatment of neurodegenerative diseases such as Parkinson’s disease, as it offers neuroprotective properties . In the field of biology, glucagon-like peptide-1 receptor agonist 21 is used to study the regulation of glucose homeostasis and the mechanisms of insulin secretion . In the industry, it is utilized in the development of new therapeutic agents targeting metabolic disorders .
Mechanism of Action
Glucagon-like peptide-1 receptor agonist 21 exerts its effects by binding to the glucagon-like peptide-1 receptor, a class B G-protein coupled receptor expressed mainly in pancreatic beta cells . Upon binding, it triggers a downstream signaling cascade that stimulates insulin secretion, inhibits glucagon release, and slows gastric emptying . This results in improved glucose homeostasis and reduced blood glucose levels. Additionally, glucagon-like peptide-1 receptor agonist 21 has been shown to activate the metabolism of brown fat and increase energy expenditure .
Comparison with Similar Compounds
Glucagon-like peptide-1 receptor agonist 21 is similar to other glucagon-like peptide-1 receptor agonists such as exendin-4, liraglutide, and semaglutide . it is unique in its specific modifications at the N-terminal region, which enhance its receptor binding and downstream signaling properties . Other similar compounds include dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor co-agonists like tirzepatide, which have shown unmatched effectiveness in glycemic control and weight reduction . These compounds share similar mechanisms of action but differ in their receptor binding affinities and pharmacokinetic properties .
Properties
Molecular Formula |
C31H29ClF4N4O5 |
|---|---|
Molecular Weight |
649.0 g/mol |
IUPAC Name |
2-[[(8S)-2-[(4-chloro-2,6-difluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H29ClF4N4O5/c1-15-27-16(7-20(29(35)36)30(38-27)45-14-21-22(33)10-18(32)11-23(21)34)3-5-39(15)13-26-37-28-24(40(26)12-19-4-6-44-19)8-17(31(41)42)9-25(28)43-2/h7-11,15,19,29H,3-6,12-14H2,1-2H3,(H,41,42)/t15-,19-/m0/s1 |
InChI Key |
YSRZAUNRWFJLBU-KXBFYZLASA-N |
Isomeric SMILES |
C[C@H]1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3C[C@@H]5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6F)Cl)F |
Canonical SMILES |
CC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)


![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)





![3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one](/img/structure/B12367783.png)



![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)
